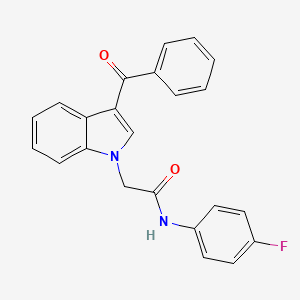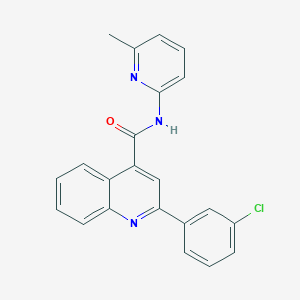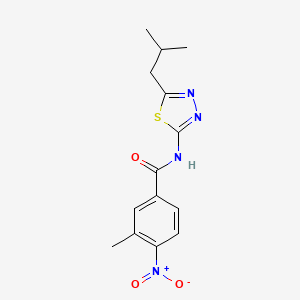
2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is not fully understood. However, it has been suggested that 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A may exert its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the activation of NF-κB and MAPK pathways in macrophages, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has been shown to have various biochemical and physiological effects. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the activity of histone deacetylases (HDACs), leading to the upregulation of genes involved in apoptosis and cell cycle arrest. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), leading to the demethylation of tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A for lab experiments is its high potency and specificity. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is readily available and can be synthesized using various methods. However, one of the limitations of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A. One of the potential applications of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A may also have potential applications in the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A, is a novel small molecule compound that has potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the therapeutic potential of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the growth of breast cancer cells by inducing apoptosis. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has also been shown to have anti-viral activity against the Zika virus.
Eigenschaften
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-17-10-12-18(13-11-17)25-22(27)15-26-14-20(19-8-4-5-9-21(19)26)23(28)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBESLLOYCGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoylindol-1-yl)-N-(4-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
![4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4760446.png)

![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)


![N-cyclopentyl-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)